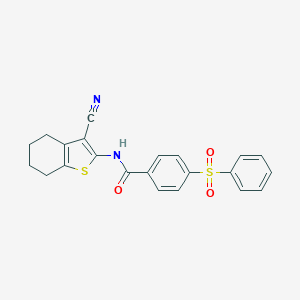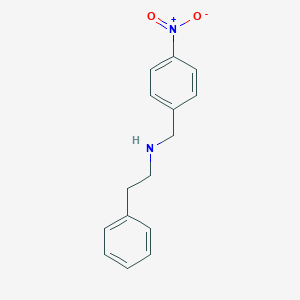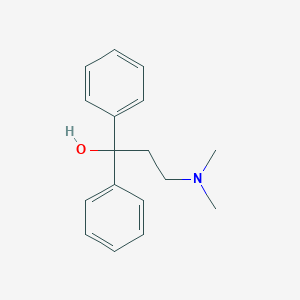
3-(Dimethylamino)-1,1-diphenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1,1-diphenylpropan-1-ol, also known as DMBA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuropharmacology, and drug development.
Wirkmechanismus
3-(Dimethylamino)-1,1-diphenylpropan-1-ol is a potent carcinogen that induces DNA damage and mutations in experimental animals. The mechanism of action of 3-(Dimethylamino)-1,1-diphenylpropan-1-ol involves the formation of reactive metabolites that bind to DNA and cause structural changes, leading to the formation of adducts. These adducts can induce mutations and activate oncogenes, leading to the development of tumors.
Biochemische Und Physiologische Effekte
3-(Dimethylamino)-1,1-diphenylpropan-1-ol has been shown to induce a variety of biochemical and physiological effects in experimental animals. These effects include oxidative stress, inflammation, and altered gene expression. 3-(Dimethylamino)-1,1-diphenylpropan-1-ol has also been shown to disrupt the normal cell cycle and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Dimethylamino)-1,1-diphenylpropan-1-ol has several advantages as a model carcinogen for laboratory experiments. It is a potent carcinogen that induces tumors in a relatively short period of time, making it a useful tool for studying the mechanisms of carcinogenesis. However, 3-(Dimethylamino)-1,1-diphenylpropan-1-ol has some limitations, including its toxicity and the fact that it induces tumors in a non-specific manner, making it difficult to study the effects of specific chemopreventive agents.
Zukünftige Richtungen
There are several future directions for research on 3-(Dimethylamino)-1,1-diphenylpropan-1-ol. One area of interest is the development of more specific animal models of cancer that can be used to study the effects of specific chemopreventive agents. Another area of interest is the identification of biomarkers that can be used to predict the risk of cancer development in individuals exposed to 3-(Dimethylamino)-1,1-diphenylpropan-1-ol. Finally, there is a need for further research on the mechanisms of action of 3-(Dimethylamino)-1,1-diphenylpropan-1-ol and the development of new therapeutic strategies for the treatment of cancer.
Synthesemethoden
3-(Dimethylamino)-1,1-diphenylpropan-1-ol can be synthesized through a multistep process involving the reaction of benzaldehyde with dimethylamine and subsequent reduction with sodium borohydride. The final product can be purified through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-1,1-diphenylpropan-1-ol has been used extensively in scientific research for its ability to induce tumors in experimental animals. This compound has been used as a model carcinogen to study the mechanisms of carcinogenesis and to evaluate the efficacy of various chemopreventive agents. 3-(Dimethylamino)-1,1-diphenylpropan-1-ol has also been used in the development of animal models of breast cancer, lung cancer, and skin cancer.
Eigenschaften
CAS-Nummer |
4320-42-7 |
|---|---|
Produktname |
3-(Dimethylamino)-1,1-diphenylpropan-1-ol |
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
3-(dimethylamino)-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-18(2)14-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19H,13-14H2,1-2H3 |
InChI-Schlüssel |
MUMQBHMGYFNLPO-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Andere CAS-Nummern |
4320-42-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



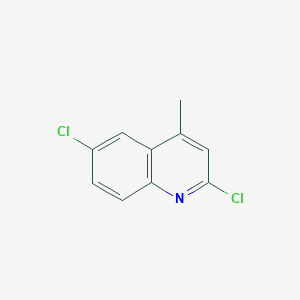
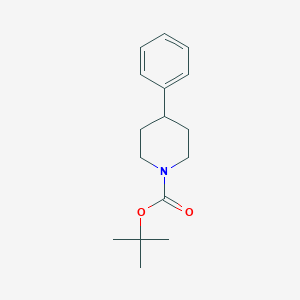
![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
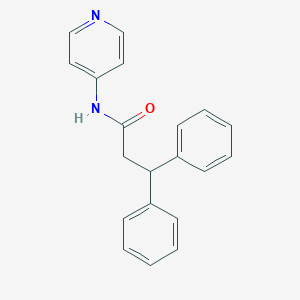
![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)
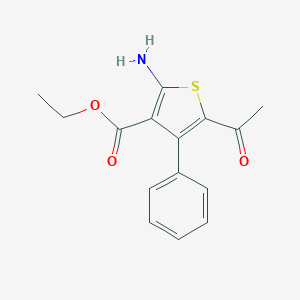
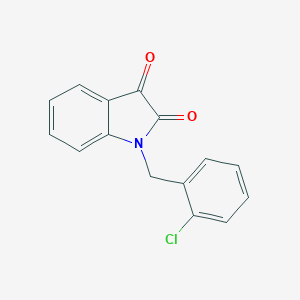
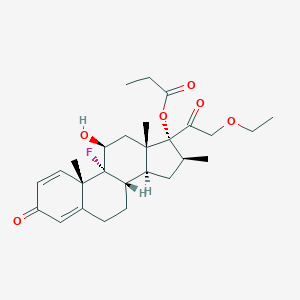
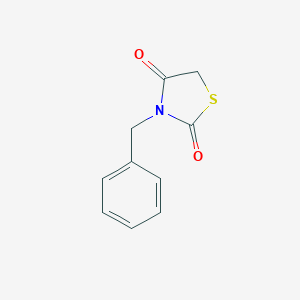
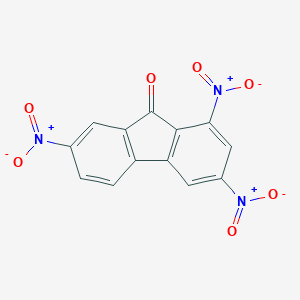
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
